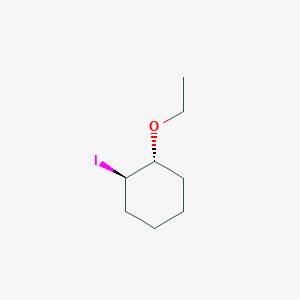

Cyclohexane, 1-ethoxy-2-iodo-, trans-

Description

Significance of Vicinal Halogenated Ethers in Synthetic Strategy

Vicinal halogenated ethers, also known as β-haloethers, are versatile building blocks in organic synthesis. Their significance stems from the presence of two distinct functional groups—an ether and a halogen—on adjacent carbon atoms. This arrangement allows for a range of selective chemical transformations.

The carbon-halogen bond, in this case, a carbon-iodine bond, is highly polarized and susceptible to nucleophilic attack, making the iodine atom an excellent leaving group in substitution reactions. pearson.com This allows for the introduction of a wide variety of functional groups at that position. For instance, nucleophilic substitution reactions (like the SN2 mechanism) can proceed with an inversion of stereochemistry, providing a pathway to other specifically configured molecules. pearson.com

Furthermore, the ether group is generally stable under many reaction conditions, allowing for modifications elsewhere in the molecule. However, ethers can be cleaved under specific, often acidic, conditions when required. researchgate.net This dual reactivity makes vicinal haloethers like trans-1-Ethoxy-2-iodocyclohexane valuable intermediates for constructing complex molecular architectures. They serve as precursors to compounds such as amino alcohols and epoxides, which are important in pharmaceuticals and materials science.

The synthesis of these compounds often involves the regioselective opening of epoxides by halogen nucleophiles or the haloalkoxylation of alkenes. researchgate.net Modern methods continue to be developed, aiming for higher efficiency and selectivity. acs.org

Table 1: Synthetic Reactions Involving Vicinal Haloethers

| Reaction Type | Reagents | Product Class | Significance |

|---|---|---|---|

| Nucleophilic Substitution (SN2) | Nucleophiles (e.g., N₃⁻, CN⁻, RO⁻) | Substituted ethers | Introduction of new functional groups with stereochemical control. pearson.com |

| Elimination (E2) | Strong Base | Allylic ethers | Formation of carbon-carbon double bonds. |

| Ring Formation | Intramolecular Nucleophile | Epoxides, Tetrahydrofurans | Synthesis of cyclic compounds. |

Overview of Dihalogenated Cyclohexanes and Their Role in Stereoselective Transformations

To understand the role of trans-1-Ethoxy-2-iodocyclohexane, it is useful to consider the broader class of 1,2-dihalogenated cyclohexanes. The stereochemistry and conformational behavior of these molecules are critical to their reactivity. researchgate.net The addition of halogens to cyclohexene (B86901) typically results in the formation of a trans-1,2-dihalo product via an anti-addition mechanism. ncert.nic.in This stereoselectivity is a cornerstone of alkene chemistry.

The cyclohexane (B81311) ring exists predominantly in a chair conformation to minimize steric and torsional strain. sapub.org For a trans-1,2-disubstituted cyclohexane, the two substituents can exist in either a diaxial (a,a) or a diequatorial (e,e) arrangement. These two chair conformations are in equilibrium through a process called a ring flip. youtube.com

The relative stability of these conformers is determined by steric interactions. Generally, the diequatorial conformation is significantly more stable because it avoids 1,3-diaxial interactions, which are sterically unfavorable clashes between axial substituents. youtube.comchegg.com

Table 2: Conformational Analysis of trans-1,2-Disubstituted Cyclohexanes

| Conformation | Substituent Positions | Relative Stability | Key Interactions |

|---|---|---|---|

| Diequatorial | Both groups are equatorial | More Stable | Avoids 1,3-diaxial interactions. youtube.com |

This conformational preference has profound implications for reactivity. For example, the E2 elimination reaction, which is a common pathway for forming alkenes from alkyl halides, requires an anti-periplanar arrangement between the leaving group and a proton on the adjacent carbon. In cyclohexane systems, this geometry is only achieved when both the proton and the leaving group are in axial positions. Therefore, the less stable diaxial conformer is often the reactive species in E2 reactions, even if it is present only in a small concentration at equilibrium. The ability to control these stereochemical and conformational factors is crucial for designing stereoselective transformations.

Historical Context of trans-1-Ethoxy-2-iodocyclohexane Discovery and Initial Characterization

The discovery of trans-1-Ethoxy-2-iodocyclohexane is not attributed to a single breakthrough moment but is rather an outcome of the systematic development of electrophilic addition reactions to alkenes throughout the 19th and 20th centuries. The underlying reaction, the iodoethoxylation of cyclohexene, is a classic example of a haloalkoxylation reaction.

The mechanism for the addition of halogens to alkenes was a subject of intense study. It was established that the reaction proceeds through a cyclic halonium ion intermediate. In the case of cyclohexene reacting with iodine (or an iodine source like N-iodosuccinimide) in the presence of ethanol (B145695), an iodonium (B1229267) ion forms across the double bond.

The ethanol, acting as a nucleophile, then attacks one of the carbons of the cyclic intermediate. This attack occurs from the side opposite to the iodonium ion bridge, in a manner analogous to an SN2 reaction. pearson.com This "backside attack" results in the opening of the three-membered ring and dictates the final stereochemistry of the product. The ethoxy group and the iodine atom end up on opposite faces of the cyclohexane ring, leading exclusively to the trans isomer. chegg.com

The elucidation of this anti-addition mechanism was a major conceptual advance in organic chemistry, explaining the high stereoselectivity of many reactions involving alkenes. The synthesis of compounds like trans-1-Ethoxy-2-iodocyclohexane became a textbook example demonstrating this fundamental principle of reactivity and stereochemical control.

Structure

3D Structure

Properties

CAS No. |

62788-56-1 |

|---|---|

Molecular Formula |

C8H15IO |

Molecular Weight |

254.11 g/mol |

IUPAC Name |

(1R,2R)-1-ethoxy-2-iodocyclohexane |

InChI |

InChI=1S/C8H15IO/c1-2-10-8-6-4-3-5-7(8)9/h7-8H,2-6H2,1H3/t7-,8-/m1/s1 |

InChI Key |

MGQIXMUSWWWSOJ-HTQZYQBOSA-N |

Isomeric SMILES |

CCO[C@@H]1CCCC[C@H]1I |

Canonical SMILES |

CCOC1CCCCC1I |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Trans 1 Ethoxy 2 Iodocyclohexane

Stereoselective Iodination and Etherification Approaches

Achieving the desired trans configuration in 1-ethoxy-2-iodocyclohexane (B13314603) relies on reaction mechanisms that inherently favor anti-addition or a complete inversion of stereochemistry at one of the functionalized carbon centers. The two primary strategies employed are the direct co-iodination of cyclohexene (B86901) in an ethanol (B145695) medium and the nucleophilic substitution on a suitable di-halogenated or otherwise activated cyclohexane (B81311) derivative.

Co-iodination of Cyclohexene with Ethanol Systems

A direct and efficient route to trans-1-ethoxy-2-iodocyclohexane involves the simultaneous addition of an iodine atom and an ethoxy group across the double bond of cyclohexene. This process, known as a co-iodination or iodoetherification reaction, is governed by an electrophilic addition mechanism where the stereochemical outcome is controlled by the formation of a key cyclic intermediate.

The reaction between a halogen, such as iodine (I₂), and an alkene in a nucleophilic solvent like ethanol is a classic example of electrophilic addition. The mechanism is initiated by the electrophilic attack of iodine on the electron-rich double bond of cyclohexene. This interaction does not form a simple carbocation but instead proceeds through a bridged, three-membered cyclic "iodonium" ion intermediate.

This iodonium (B1229267) ion is crucial for establishing the stereochemistry of the final product. The bulky, positively charged iodine atom effectively shields one face of the cyclohexane ring. Consequently, the nucleophile—in this case, an ethanol molecule from the solvent—can only attack from the opposite face. This "backside" or "anti-attack" on one of the carbon atoms of the iodonium ion is a stereospecific process. The attack opens the three-membered ring, leading to the formation of a product where the iodine and the incoming nucleophile are on opposite sides of the cyclohexane ring, resulting in an anti-periplanar or trans configuration. The final step involves the deprotonation of the newly added oxonium ion by another solvent molecule to yield the neutral ether product, trans-1-ethoxy-2-iodocyclohexane.

Reaction Mechanism Overview

| Step | Description | Intermediate/Product | Stereochemical Outcome |

| 1 | Electrophilic attack of I₂ on the cyclohexene π-bond. | Bridged iodonium ion. | Sets up subsequent anti-addition. |

| 2 | Nucleophilic attack by ethanol solvent on a carbon of the iodonium ion. | Protonated ether intermediate. | Backside attack ensures trans orientation. |

| 3 | Deprotonation by a base (e.g., another ethanol molecule). | trans-1-Ethoxy-2-iodocyclohexane. | Final neutral trans product. |

While the co-iodination reaction can proceed without a catalyst, its efficiency, rate, and selectivity can be significantly enhanced through the use of catalytic systems. Solid acid catalysts, particularly natural clays (B1170129) like montmorillonite (B579905) (e.g., K-10), are highly effective for this purpose. ias.ac.inrsc.org These materials offer several advantages, including being inexpensive, environmentally benign, and easily separable from the reaction mixture. ias.ac.inbeilstein-archives.org

Comparison of Catalyzed vs. Uncatalyzed Reactions

| Feature | Uncatalyzed Reaction | Clay-Catalyzed Reaction |

| Reaction Rate | Moderate to slow | Significantly faster |

| Conditions | Often requires higher temperatures or longer reaction times | Milder conditions (e.g., room temperature) |

| Yield & Selectivity | Good | Often higher yield and improved selectivity |

| Workup | Aqueous workup may be required | Simple filtration to remove the catalyst |

Nucleophilic Substitution Strategies on Halogenated Cyclohexane Precursors

An alternative synthetic approach involves forming the ether linkage via a nucleophilic substitution reaction on a pre-functionalized cyclohexane ring. This strategy relies on the well-established Sₙ2 mechanism, which provides a powerful tool for controlling stereochemistry.

The Sₙ2 (bimolecular nucleophilic substitution) reaction is a single-step process where a nucleophile attacks an electrophilic carbon atom, and simultaneously, a leaving group departs. For the synthesis of trans-1-ethoxy-2-iodocyclohexane, this pathway typically involves the reaction of a suitable dihalogenated cyclohexane or a related precursor with an ethoxide nucleophile (CH₃CH₂O⁻). This method is a variation of the classic Williamson ether synthesis.

The reaction requires a cyclohexane substrate bearing a good leaving group (e.g., bromide, tosylate) at one position and the desired iodine atom at the adjacent position. Sodium ethoxide, a strong nucleophile, is introduced to attack the carbon atom bearing the leaving group. The success of the Sₙ2 reaction is dependent on factors such as steric hindrance at the reaction center and the stability of the leaving group. For cyclohexane systems, the conformation of the ring also plays a critical role, as the leaving group should ideally be in an axial position to allow for an unobstructed backside attack by the nucleophile.

The defining characteristic of the Sₙ2 reaction is its stereospecificity: it always proceeds with a complete inversion of configuration at the electrophilic carbon center, a phenomenon known as Walden inversion. This predictable stereochemical outcome is a direct consequence of the "backside attack" mechanism, where the nucleophile must approach the carbon atom from the side opposite to the leaving group. mdpi.com

To synthesize trans-1-ethoxy-2-iodocyclohexane using this method, the starting material must have the leaving group and the adjacent iodine atom in a cis configuration. For instance, if one starts with cis-1-bromo-2-iodocyclohexane and reacts it with sodium ethoxide, the ethoxide ion will attack the carbon atom bonded to the bromine from the back. This forces the bromide ion to leave from the front face, resulting in the ethoxy group being positioned on the opposite side of the ring relative to the iodine atom. The net result is the transformation of the cis reactant into the trans product. This precise control over stereochemistry makes the Sₙ2 displacement a powerful and reliable method for synthesizing the target molecule.

Stereochemical Pathway for Sₙ2 Synthesis

| Starting Material | Nucleophile | Mechanism | Key Feature | Product |

| cis-1-Bromo-2-iodocyclohexane | Sodium Ethoxide (NaOEt) | Sₙ2 | Backside attack | trans-1-Ethoxy-2-iodocyclohexane |

| trans-1-Bromo-2-iodocyclohexane | Sodium Ethoxide (NaOEt) | Sₙ2 | Backside attack | cis-1-Ethoxy-2-iodocyclohexane |

Alternative Synthetic Routes Involving C-I and C-O Bond Formation (e.g., Iodine(III) Reagents)

The synthesis of trans-1-Ethoxy-2-iodocyclohexane can be effectively achieved through iodoalkoxylation of cyclohexene, a reaction that constructs the requisite C-I and C-O bonds across the double bond. While classical methods often use molecular iodine and a base, alternative routes employing hypervalent iodine(III) reagents offer a powerful platform for such oxidative functionalizations. These reagents act as potent oxidants, facilitating the generation of a highly electrophilic iodine species (I+) in situ, which is essential for initiating the reaction.

The table below summarizes representative iodine(III) reagents and their roles in facilitating bond-forming reactions.

| Iodine(III) Reagent | Common Abbreviation | Typical Role in Synthesis |

|---|---|---|

| (Diacetoxyiodo)benzene | DIB | Oxidant for generating electrophilic species; facilitates acetoxylations and other functionalizations. |

| Phenyliodine bis(trifluoroacetate) | PIFA | A more powerful oxidant than DIB, used for a wide range of oxidative transformations. |

| Iodosylbenzene | PhIO | An oxygen transfer agent and oxidant in various catalytic cycles. |

| [Hydroxy(tosyloxy)iodo]benzene | HTIB / Koser's Reagent | Used for tosyloxylation of ketones and alkynes; can promote oxidative rearrangements. |

Diastereoselective Synthesis of trans-1-Ethoxy-2-iodocyclohexane

The synthesis of 1-ethoxy-2-iodocyclohexane from cyclohexene is inherently diastereoselective, yielding predominantly the trans isomer. masterorganicchemistry.com This high degree of stereocontrol is a direct consequence of the reaction mechanism, specifically the formation of a bridged iodonium ion intermediate. libretexts.org

The electrophilic addition begins with the attack of the cyclohexene π-bond on the electrophilic iodine species (I+). Instead of forming a simple carbocation, the iodine atom uses one of its lone pairs to form a second bond to the other olefinic carbon, creating a strained, three-membered ring known as a cyclic iodonium ion. libretexts.org This bridged structure blocks one face of the cyclohexane ring.

Consequently, the ethanol nucleophile can only attack from the opposite face, in a process known as anti-addition. libretexts.orgmasterorganicchemistry.com The nucleophilic attack occurs at one of the two carbon atoms of the iodonium ion, leading to the opening of the three-membered ring. This anti-addition pathway dictates that the incoming ethoxy group and the iodine atom are positioned on opposite sides of the cyclohexane ring, resulting exclusively in the trans configuration. The reaction is therefore considered stereospecific, as the stereochemistry of the mechanism directly leads to a single diastereomeric product. masterorganicchemistry.com

The key stages of this diastereoselective process are detailed in the following table.

| Stage | Description | Stereochemical Outcome |

|---|---|---|

| 1. Electrophilic Attack | The π-bond of cyclohexene attacks the electrophilic iodine (I+). | Formation of a bridged, cyclic iodonium ion intermediate. |

| 2. Steric Hindrance | The bulky iodonium ion blocks the syn-face of the cyclohexane ring system. | Directs the nucleophile to the opposite face. |

| 3. Nucleophilic Attack | A molecule of ethanol attacks one of the carbons of the iodonium ion from the anti-face. | SN2-like ring-opening. The C-O bond forms on the opposite side of the C-I bond. |

| 4. Product Formation | Deprotonation of the oxonium ion intermediate yields the final product. | Exclusive formation of the trans-1-ethoxy-2-iodocyclohexane diastereomer. |

This mechanistic constraint is a fundamental principle in the halogenation and halohydrin formation of cyclic alkenes, ensuring predictable and high-yielding access to trans-1,2-disubstituted cyclohexanes.

Reaction Mechanisms and Pathways Involving Trans 1 Ethoxy 2 Iodocyclohexane

Nucleophilic Substitution Reactions (S N 1/S N 2)

Nucleophilic substitution reactions involve the replacement of the iodine atom, a good leaving group, by a nucleophile. The specific mechanism, either S N 1 or S N 2, is influenced by the reaction conditions and the substrate's structure.

The trans configuration of the substituents on the cyclohexane (B81311) ring significantly impacts the stereochemical course of substitution reactions. In a chair conformation, a trans-1,2-disubstituted cyclohexane can exist as two conformers: one with both substituents in axial positions (diaxial) and one with both in equatorial positions (diequatorial). The diequatorial conformer is generally more stable due to reduced steric hindrance. libretexts.org

S N 2 Reactions: These reactions proceed via a single, concerted step involving a backside attack by the nucleophile on the carbon atom bearing the leaving group. libretexts.org This mechanism necessitates a specific geometry where the nucleophile, the electrophilic carbon, and the leaving group are aligned at 180°. For a cyclohexane ring, this anti-periplanar arrangement is best achieved when the leaving group is in an axial position, allowing the nucleophile to approach from the opposite axial position. If the iodine atom in trans-1-ethoxy-2-iodocyclohexane is in the more stable equatorial position, the molecule must first flip to the less stable diaxial conformation for the S N 2 reaction to proceed efficiently. This conformational requirement can slow down the reaction rate. The S N 2 reaction is stereospecific and results in an inversion of configuration at the reaction center. libretexts.org

S N 1 Reactions: In contrast, the S N 1 mechanism is a two-step process. masterorganicchemistry.com The first and rate-determining step is the departure of the leaving group to form a planar carbocation intermediate. youtube.com The stereochemistry of the original substrate does not dictate the stereochemistry of the product because the incoming nucleophile can attack the flat carbocation from either face. youtube.comyoutube.com This leads to a mixture of stereoisomers, typically resulting in racemization or a mixture of diastereomers, depending on the substrate. For trans-1-ethoxy-2-iodocyclohexane, the formation of the secondary carbocation would be followed by nucleophilic attack, yielding a mixture of substitution products. youtube.com

The rate of an S N 2 reaction is highly dependent on the ability of the leaving group to depart. A good leaving group is a species that is stable on its own, which typically corresponds to being a weak base. youtube.com The iodide ion (I⁻) is an excellent leaving group because it is the conjugate base of a very strong acid, hydroiodic acid (HI, pKa ≈ -10). youtube.com

The effectiveness of halogens as leaving groups in S N 2 reactions follows the order: I > Br > Cl > F. This trend is due to two main factors:

Bond Strength: The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, making it the easiest to break.

Anion Stability: The iodide ion is the largest and most polarizable of the halide ions. Its negative charge is dispersed over a larger volume, leading to greater stability in solution. youtube.compearson.com

The high reactivity of alkyl iodides makes them excellent substrates for S N 2 reactions. libretexts.orglibretexts.org

| Halogen Leaving Group (X) | C-X Bond Energy (kJ/mol) | Relative Rate of SN2 Reaction | pKa of Conjugate Acid (HX) |

|---|---|---|---|

| I | ~228 | ~30,000 | -10 |

| Br | ~285 | ~10,000 | -9 |

| Cl | ~346 | ~200 | -7 |

| F | ~452 | 1 | 3.2 |

Regioselectivity refers to the preference of a reaction to occur at a particular position in a molecule. masterorganicchemistry.com In nucleophilic substitution of trans-1-ethoxy-2-iodocyclohexane, the reaction is highly regioselective. The nucleophile will exclusively attack the carbon atom bonded to the iodine (C2), as this is the electrophilic center activated by the electronegative and excellent leaving group.

Stereospecificity is a property of a reaction mechanism where stereoisomeric starting materials yield products that are also stereoisomers of each other. masterorganicchemistry.com

The S N 2 reaction is stereospecific . It proceeds with a complete inversion of stereochemistry at the electrophilic carbon. libretexts.orgpearson.com If trans-1-ethoxy-2-iodocyclohexane (e.g., the (1R,2R) enantiomer) undergoes an S N 2 reaction, the product will have the opposite configuration at C2 (e.g., (1R,2S)).

The S N 1 reaction is not stereospecific . The formation of a planar carbocation intermediate leads to the loss of the initial stereochemical information. youtube.com The subsequent nucleophilic attack can occur from either side, leading to a mixture of products with both retention and inversion of configuration at the reaction center. masterorganicchemistry.com

Elimination Reactions (E1/E2)

Elimination reactions of trans-1-ethoxy-2-iodocyclohexane involve the removal of the iodine atom and a proton from an adjacent (beta) carbon, resulting in the formation of an alkene.

Substitution and elimination reactions often compete with each other. researchgate.netlibretexts.org The outcome depends on several factors, primarily the nature of the nucleophile (whether it acts as a nucleophile or a base) and the reaction conditions. youtube.com

S N 2 vs. E2: This competition is common with secondary alkyl halides.

Strong, non-bulky bases/nucleophiles (e.g., hydroxide, methoxide) can lead to a mixture of both S N 2 and E2 products.

Strong, sterically hindered bases (e.g., potassium tert-butoxide) favor E2 elimination because the bulky base finds it difficult to perform a backside attack on the carbon atom (S N 2) but can easily abstract a proton from the periphery of the molecule. youtube.com

Good nucleophiles that are weak bases (e.g., I⁻, CH₃S⁻) strongly favor the S N 2 pathway. youtube.com

S N 1 vs. E1: These reactions typically occur under the same conditions (e.g., with a weak nucleophile/weak base in a polar protic solvent) and almost always compete. youtube.comyoutube.com The loss of the leaving group forms a carbocation, which can then either be attacked by a nucleophile (S N 1) or lose a proton to a base (E1).

| Factor | Favors Substitution (SN) | Favors Elimination (E) |

|---|---|---|

| Nucleophile/Base | Good nucleophiles that are weak bases (e.g., I⁻, Br⁻, RS⁻, CN⁻) | Strong, sterically hindered bases (e.g., t-BuO⁻, DBN) |

| Temperature | Lower temperatures | Higher temperatures (elimination is entropically favored) |

| Substrate Structure | Methyl, Primary (SN2); Tertiary (SN1) | Tertiary > Secondary > Primary (E2, E1) |

For elimination to occur, particularly via the common E2 mechanism, specific stereochemical and conditional requirements must be met.

Base Strength: The E2 mechanism is a concerted, one-step process that requires a strong base to abstract a proton in the rate-determining step. youtube.commasterorganicchemistry.com Therefore, strong bases like alkoxides (e.g., ethoxide, tert-butoxide) promote the E2 pathway. The E1 mechanism, which proceeds through a carbocation, does not require a strong base and can occur with weak bases like water or ethanol (B145695). youtube.com

Stereochemistry (E2 Requirement): The E2 reaction has a strict stereochemical requirement for an anti-periplanar arrangement between the beta-hydrogen and the leaving group. In cyclohexane systems, this translates to a trans-diaxial conformation. chemistrysteps.comlibretexts.orgsmartstartinstitute.com For trans-1-ethoxy-2-iodocyclohexane, the molecule must adopt a conformation where both the iodine atom at C2 and a hydrogen atom at C1 or C3 are in axial positions. Elimination involving a hydrogen at C1 would lead to 1-ethoxycyclohexene, while elimination involving a hydrogen at C3 would lead to 3-ethoxycyclohexene. The regioselectivity will depend on which trans-diaxial arrangement is more accessible and leads to the more stable alkene product (Zaitsev's rule). youtube.com

Temperature: Elimination reactions result in an increase in the number of molecules in the system, leading to a positive change in entropy (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), increasing the temperature (T) makes the -TΔS term more negative, thus favoring the elimination process. youtube.com Therefore, higher reaction temperatures generally favor elimination over substitution. masterorganicchemistry.com

Rearrangement Reactions and Skeletal Transformations

The trans configuration of the ethoxy and iodo groups in trans-1-ethoxy-2-iodocyclohexane is a critical factor in its propensity for rearrangement and skeletal transformation. These reactions are often driven by the participation of the neighboring ethoxy group and can be initiated under various conditions, including solvolysis or in the presence of Lewis acids.

One of the primary mechanisms governing the rearrangement of this compound is neighboring group participation (NGP) , also known as anchimeric assistance. utexas.eduwikipedia.orgdalalinstitute.com In this process, the lone pair of electrons on the oxygen atom of the ethoxy group acts as an internal nucleophile, displacing the iodide leaving group from the backside. utexas.edu This intramolecular SN2 reaction leads to the formation of a bridged oxonium ion intermediate. The formation of this strained, three-membered ring intermediate is a key feature of NGP and can lead to significant rate enhancements compared to analogous reactions without a participating neighboring group. utexas.eduwikipedia.org The subsequent attack by an external nucleophile on this intermediate can occur at either of the two carbons of the former C-O-C bridge, leading to products with retained stereochemistry, a hallmark of NGP. dalalinstitute.com

Under acidic conditions, particularly in the presence of Lewis acids, trans-1-ethoxy-2-iodocyclohexane can undergo more profound skeletal transformations, such as ring contraction . This type of rearrangement, often a variant of the Wagner-Meerwein rearrangement, is initiated by the departure of the iodide ion, assisted by the Lewis acid, to form a carbocation. etsu.edu The neighboring ethoxy group can then influence the subsequent migration of a carbon-carbon bond of the cyclohexane ring. This 1,2-alkyl shift results in the contraction of the six-membered ring to a five-membered cyclopentane (B165970) ring, with the formation of a more stable carbocation that is subsequently neutralized. etsu.eduwikipedia.org Photochemical methods can also induce ring contractions in certain heterocyclic systems, suggesting another potential, though less common, pathway for the skeletal transformation of related structures. nih.gov

| Reaction Type | Key Intermediate | Driving Force | Typical Outcome |

| Neighboring Group Participation | Bridged Oxonium Ion | Intramolecular nucleophilic attack by the ethoxy group | Retention of stereochemistry, potential for rearranged products |

| Acid-Catalyzed Ring Contraction | Carbocation | Formation of a more stable carbocation through a 1,2-alkyl shift | Formation of cyclopentane derivatives |

Other Transformation Pathways (e.g., Reductive Dehalogenation, Organometallic Coupling)

Beyond rearrangements, trans-1-ethoxy-2-iodocyclohexane is a versatile substrate for a variety of other chemical transformations, including reductive dehalogenation and organometallic coupling reactions.

Reductive dehalogenation involves the removal of the iodine atom and its replacement with a hydrogen atom. A common and effective method for achieving this is through a free-radical-mediated reaction using reagents such as tributyltin hydride (Bu₃SnH) with a radical initiator like azobisisobutyronitrile (AIBN). thieme-connect.de The reaction proceeds via a radical chain mechanism where a tributyltin radical abstracts the iodine atom to form a cyclohexyl radical intermediate. This radical then abstracts a hydrogen atom from another molecule of tributyltin hydride to yield the dehalogenated product, 1-ethoxycyclohexane, and regenerate the tributyltin radical.

Organometallic coupling reactions offer a powerful tool for the formation of new carbon-carbon bonds, and the carbon-iodine bond in trans-1-ethoxy-2-iodocyclohexane is well-suited for such transformations. The reactivity of secondary alkyl halides in these reactions has been a subject of significant research. nih.gov

One prominent example is the Stille coupling , which involves the palladium-catalyzed reaction of an organohalide with an organostannane. jk-sci.comlibretexts.orgorganic-chemistry.org In a potential Stille coupling of trans-1-ethoxy-2-iodocyclohexane, a palladium(0) catalyst would undergo oxidative addition to the carbon-iodine bond. The resulting palladium(II) intermediate would then undergo transmetalation with an organostannane reagent (R-SnBu₃), followed by reductive elimination to yield the coupled product (1-ethoxy-2-R-cyclohexane) and regenerate the palladium(0) catalyst. jk-sci.comlibretexts.org

Similarly, the Heck reaction provides a method for the coupling of an unsaturated halide with an alkene. organic-chemistry.orgwikipedia.orgyoutube.com While typically applied to aryl and vinyl halides, advancements have expanded its scope. A hypothetical Heck reaction with trans-1-ethoxy-2-iodocyclohexane would involve the formation of a substituted alkene, again proceeding through a palladium-catalyzed cycle of oxidative addition, migratory insertion, and beta-hydride elimination. wikipedia.orgyoutube.com

| Transformation Pathway | Key Reagents | Product Type | Mechanistic Hallmark |

| Reductive Dehalogenation | Tributyltin hydride (Bu₃SnH), AIBN | 1-Ethoxycyclohexane | Free-radical chain reaction |

| Stille Coupling | Palladium catalyst, Organostannane (R-SnBu₃) | 1-Ethoxy-2-R-cyclohexane | Catalytic cycle of oxidative addition, transmetalation, and reductive elimination |

| Heck Coupling | Palladium catalyst, Alkene, Base | Substituted Alkene | Palladium-catalyzed coupling with an alkene |

These reaction pathways highlight the synthetic utility of trans-1-ethoxy-2-iodocyclohexane as a versatile building block in organic synthesis, capable of undergoing a range of transformations to produce diverse and complex molecular architectures.

Stereochemical and Conformational Analysis of Trans 1 Ethoxy 2 Iodocyclohexane

Elucidation of trans Configuration: Experimental Confirmation Techniques

The determination of the relative stereochemistry of substituents on a cyclohexane (B81311) ring is crucial for understanding its physical and chemical properties. For trans-1-ethoxy-2-iodocyclohexane, several spectroscopic methods can be employed to unequivocally confirm the trans configuration.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for assigning stereochemistry in cyclohexane derivatives. nih.gov The key parameter is the vicinal coupling constant (³JHH) between the protons attached to the carbons bearing the substituents (C1 and C2). The magnitude of this coupling constant is dependent on the dihedral angle between the coupled protons, as described by the Karplus relationship. nih.gov In the diequatorial conformer of the trans isomer, the protons at C1 and C2 are both axial, resulting in a large dihedral angle (approaching 180°) and consequently a large coupling constant (typically 8-13 Hz). Conversely, in the diaxial conformer, the protons are equatorial with a smaller dihedral angle, leading to a smaller coupling constant (typically 2-5 Hz). For the corresponding cis isomer, one proton would be axial and the other equatorial, also resulting in a small coupling constant. The observation of a large ³JHH value for the C1-H and C2-H signals would therefore provide strong evidence for the trans configuration, which exists predominantly in the diequatorial conformation. nih.gov Two-dimensional NMR techniques, such as NOESY, can also be used to identify through-space interactions that are characteristic of a specific isomer. wordpress.com

X-ray Crystallography: For solid, crystalline samples, single-crystal X-ray diffraction provides the most definitive structural information. This technique maps the electron density of the molecule, allowing for the precise determination of bond lengths, bond angles, and the relative spatial arrangement of all atoms. nih.gov An X-ray crystal structure of trans-1-ethoxy-2-iodocyclohexane would unambiguously show the ethoxy and iodo groups on opposite faces of the cyclohexane ring, confirming the trans stereochemistry and revealing the preferred conformation in the solid state. nih.gov

Chair Conformations and Conformational Equilibria

Like most substituted cyclohexanes, trans-1-ethoxy-2-iodocyclohexane exists predominantly in a chair conformation to minimize angle and torsional strain. pressbooks.pub The trans configuration gives rise to a dynamic equilibrium between two distinct chair conformers, which interconvert via a process known as ring-flipping. pressbooks.pub

Axial-Axial and Equatorial-Equatorial Conformations

For a trans-1,2-disubstituted cyclohexane, the two possible chair conformations are one where both substituents occupy equatorial positions (diequatorial, or e,e) and another where both occupy axial positions (diaxial, or a,a). libretexts.orgyoutube.com

Diequatorial (e,e) Conformer: In this conformation, both the ethoxy group at C1 and the iodo group at C2 are positioned in the plane of the ring. This arrangement generally minimizes steric strain. libretexts.org

Diaxial (a,a) Conformer: Following a ring-flip, the molecule adopts a conformation where both the ethoxy and iodo groups are in axial positions, oriented perpendicular to the plane of the ring. libretexts.orgyoutube.com This conformation typically introduces significant steric hindrance. libretexts.org

The equilibrium between these two conformers heavily favors the more stable diequatorial form. libretexts.orglumenlearning.com

Quantitative Analysis of Conformer Populations and Energy Differences

The relative stability of the two chair conformers can be quantified by the difference in their Gibbs free energy (ΔG°). This energy difference is primarily determined by the steric strain associated with placing substituents in the axial position. pearson.com A useful measure for this strain is the conformational A-value, which represents the free energy difference between the equatorial and axial conformations of a monosubstituted cyclohexane. masterorganicchemistry.com

While exact A-values for the ethoxy and iodo groups can vary slightly depending on the source and experimental conditions, representative values are commonly used to estimate the conformational equilibrium.

| Substituent | A-value (kJ/mol) |

| Iodo (-I) | ~2.6 |

| Ethoxy (-OEt) | ~4.2 |

Note: A-values are a measure of the energy cost for a substituent to be in the axial position. Data is compiled from general organic chemistry principles.

In the diaxial conformer, the total steric strain from the two axial groups is approximately the sum of their A-values: ΔG°(diaxial) ≈ A(I) + A(OEt) ≈ 2.6 kJ/mol + 4.2 kJ/mol = 6.8 kJ/mol

The diequatorial conformer does not have these significant 1,3-diaxial interactions, but it does have a gauche interaction between the two adjacent substituents, which adds a smaller amount of steric strain (typically estimated around 3.8 kJ/mol for alkyl groups). libretexts.orgopenstax.org However, the strain in the diaxial conformer is overwhelmingly greater. libretexts.orglibretexts.org The energy difference between the two conformers is substantial, with the diaxial form being significantly less stable. pearson.comopenstax.org

The equilibrium constant (K_eq) can be calculated using the equation ΔG° = -RTln(K_eq). Given the large positive ΔG° for the diaxial conformer, the equilibrium lies heavily in favor of the diequatorial conformer, which would constitute well over 99% of the population at room temperature. youtube.com

Steric Strain and 1,3-Diaxial Interactions in Disubstituted Cyclohexanes

The primary reason for the instability of the diaxial conformer is the presence of severe steric strain resulting from 1,3-diaxial interactions. pressbooks.publibretexts.org An axial substituent experiences repulsive van der Waals forces with the two other axial atoms (usually hydrogens) located on the same face of the ring, three carbons away. ucla.educhemistrysteps.com

In the diaxial conformation of trans-1-ethoxy-2-iodocyclohexane:

The axial ethoxy group at C1 experiences steric repulsion with the axial hydrogens at C3 and C5. pressbooks.pub

The axial iodo group at C2 experiences steric repulsion with the axial hydrogens at C4 and C6. pressbooks.pub

These four repulsive interactions significantly raise the energy of the diaxial conformer, making it highly unfavorable compared to the diequatorial conformer where the bulky groups are positioned away from the other ring atoms. libretexts.orgchemistrysteps.com The larger size of the iodo and ethoxy groups compared to hydrogen atoms leads to substantial steric strain, effectively preventing the molecule from populating the diaxial conformation to any significant extent. pressbooks.pub

Gauche Effect and its Influence on Conformational Preferences of Vicinal Substituents

In the preferred diequatorial conformation of trans-1-ethoxy-2-iodocyclohexane, the C1-O and C2-I bonds have a gauche relationship, with a dihedral angle of approximately 60°. masterorganicchemistry.com The "gauche effect" is a phenomenon where, for some 1,2-disubstituted systems, the gauche conformer is unusually stable, sometimes even more stable than the anti conformer. wikipedia.org This effect is most pronounced when the substituents are small and highly electronegative, such as fluorine. wikipedia.org

The stability of the gauche arrangement is often explained by a stabilizing stereoelectronic interaction known as hyperconjugation. wikipedia.org This involves the donation of electron density from a σ bonding orbital (like C-H or C-C) into an adjacent σ* antibonding orbital (like C-O or C-I). This overlap is maximized in the gauche geometry. wikipedia.org

Stereoelectronic Effects on Conformation and Reactivity

Stereoelectronic effects, which involve the influence of orbital alignment on molecular structure and reactivity, play a subtle but important role in the conformational preference of trans-1-ethoxy-2-iodocyclohexane. The primary effect in this system is hyperconjugation, which stabilizes the favored diequatorial conformer. wikipedia.org

These stereoelectronic effects not only influence the ground-state conformation but can also affect the molecule's reactivity. For example, the alignment of the σ* orbital of the C-I bond can influence the trajectory of an incoming nucleophile in substitution reactions or the orientation required for elimination reactions. The predominance of the diequatorial conformer means that any reaction mechanism must account for the specific spatial arrangement and orbital alignments present in this low-energy state.

Hyperconjugative Interactions (e.g., n-σ interactions)*

Hyperconjugation plays a crucial role in the conformational preferences of substituted cyclohexanes. In trans-1-ethoxy-2-iodocyclohexane, a key hyperconjugative interaction to consider is the donation of electron density from a lone pair (n) of the oxygen atom in the ethoxy group to the antibonding orbital (σ) of the carbon-iodine bond (n_O → σ_C-I).

This n-σ* interaction is maximized when the lone pair and the C-I bond are anti-periplanar. In the diaxial conformation of trans-1-ethoxy-2-iodocyclohexane, one of the oxygen's lone pairs is anti-periplanar to the C-I bond. This orbital overlap allows for effective delocalization of electron density, which stabilizes the diaxial conformer. Conversely, in the diequatorial conformer, the relationship between the oxygen lone pairs and the C-I bond is gauche, resulting in a weaker hyperconjugative stabilization. Such stabilizing hyperconjugative effects have been noted as significant in explaining the conformational behavior of related systems, such as trans-1,2-dihalocyclohexanes, where they contribute to the stability of the diaxial form. nih.govresearchgate.net

While often invoked to explain the anomeric effect in heterocyclic systems, the underlying principle of lone pair to antibonding orbital donation is a general stereoelectronic effect. nih.gov The strength of this interaction depends on the energy gap between the donor and acceptor orbitals and their overlap. The highly polarizable C-I bond results in a relatively low-lying σ* orbital, making it a good acceptor for hyperconjugative interactions.

Comparative Conformational Studies with Related Halocyclohexanes and Alkoxycyclohexanes

The conformational behavior of trans-1-ethoxy-2-iodocyclohexane can be further understood by comparing it with related compounds.

trans-1-methoxy-2-iodocyclohexane: This compound is a close analog, with a methoxy (B1213986) group instead of an ethoxy group. The fundamental stereoelectronic interactions, namely the n_O → σ*_C-I hyperconjugation and dipolar interactions, would be very similar. The primary difference lies in the steric bulk of the alkoxy group. The ethyl group is larger than the methyl group, which would slightly increase the steric strain in the diaxial conformation of trans-1-ethoxy-2-iodocyclohexane compared to its methoxy counterpart. However, the dominant conformational-determining factors are expected to be the electronic and stereoelectronic effects. Studies on trans-1,2-dimethoxycyclohexane have shown that the diequatorial conformer is generally favored, but the equilibrium is sensitive to solvent polarity. researchgate.net

trans-1,2-dihalocyclohexanes: These compounds provide a valuable comparison for understanding the interplay of steric and electronic effects. In the case of trans-1,2-dichlorocyclohexane (B1586812) and trans-1,2-dibromocyclohexane, the diequatorial conformer is generally more stable due to the steric repulsion between the halogens in the diaxial form. msu.edu However, for trans-1,2-dihalocyclohexanes, studies have shown that the diaxial conformer can be significantly populated, and in some cases, even preferred, particularly in non-polar solvents. nih.govresearchgate.net This preference for the diaxial conformer is attributed to stabilizing hyperconjugative interactions (σ_C-H → σ*_C-X) and favorable dipolar interactions between the anti-parallel C-X bonds. nih.govnih.gov As iodine is a large and polarizable halogen, these effects are expected to be significant in trans-1-ethoxy-2-iodocyclohexane as well. The balance between the steric bulk of the iodine atom and the stabilizing electronic effects is a key determinant of the conformational equilibrium. The increasing size of the halogen in trans-1,2-dihalocyclohexanes leads to greater diequatorial repulsion, which can make the diaxial conformer more stable. nih.gov

The following table summarizes the key conformational influences in these related compounds:

| Compound | Dominant Conformational Influences | Predominant Conformer (General Trend) |

| trans-1-Ethoxy-2-iodocyclohexane | Steric hindrance (Iodo and Ethoxy groups), Hyperconjugation (n_O → σ_C-I), Dipolar interactions | Diequatorial, with potential for significant diaxial population |

| trans-1-Methoxy-2-iodocyclohexane | Steric hindrance (Iodo and Methoxy groups), Hyperconjugation (n_O → σ_C-I), Dipolar interactions | Diequatorial, with potential for significant diaxial population |

| trans-1,2-Dichlorocyclohexane | Steric hindrance, Dipolar interactions, Hyperconjugation | Diequatorial msu.edu |

| trans-1,2-Dibromocyclohexane | Steric hindrance, Dipolar interactions, Hyperconjugation | Diequatorial, but with increased diaxial population compared to dichloro analog nih.govresearchgate.net |

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the detailed structural and stereochemical elucidation of Cyclohexane (B81311), 1-ethoxy-2-iodo-, trans-. Analysis of one-dimensional (1D) and two-dimensional (2D) spectra provides unambiguous evidence of the atomic connectivity and the relative orientation of substituents on the cyclohexane ring.

¹H NMR Analysis for Stereochemical Assignment and Conformational Insights

The ¹H NMR spectrum provides critical information regarding the stereochemistry and conformational preferences of the molecule. The trans configuration dictates that the ethoxy and iodo substituents are on opposite faces of the cyclohexane ring. This arrangement allows the molecule to exist in a conformational equilibrium between a diaxial (a,a) and a diequatorial (e,e) chair form. The relative populations of these conformers are influenced by steric and electronic factors and can be probed by analyzing chemical shifts and, more definitively, proton-proton coupling constants.

The key to confirming the trans stereochemistry and assessing the conformational equilibrium lies in the analysis of the vicinal coupling constant (³J) between the protons on C1 and C2 (H1 and H2). According to the Karplus relationship, the magnitude of ³JHH is dependent on the dihedral angle between the coupled protons. nih.gov

In the trans isomer, the two possible chair conformations give rise to distinct dihedral angles:

Diequatorial (e,e) conformation: The H1 and H2 protons are both in axial positions. The dihedral angle between them is approximately 180°, which corresponds to a large coupling constant, typically in the range of 8–13 Hz.

Diaxial (a,a) conformation: The H1 and H2 protons are both in equatorial positions. The dihedral angle is approximately 60°, resulting in a small coupling constant, typically 2–5 Hz.

The experimentally observed coupling constant is a weighted average of the values for the two conformers. A large observed ³J(H1,H2) value would indicate a strong preference for the diequatorial conformation of the substituents, which is generally expected to be the more stable form to minimize steric hindrance. In contrast, the corresponding cis-isomer would show a small-to-intermediate ³J(H1,H2) value, as the protons would be in an axial-equatorial (or equatorial-axial) relationship with a dihedral angle of ~60°. Thus, this coupling constant is a definitive parameter for distinguishing between the trans and cis diastereomers. nih.govresearchgate.net

| Parameter | Conformation | H1-C1-C2-H2 Dihedral Angle | Expected ³J(H1,H2) Range (Hz) |

| trans Isomer | Diequatorial (e,e) Substituents | ~180° (axial-axial protons) | 8 - 13 |

| Diaxial (a,a) Substituents | ~60° (equatorial-equatorial protons) | 2 - 5 | |

| cis Isomer | Axial/Equatorial Substituents | ~60° (axial-equatorial protons) | 2 - 5 |

Dynamic NMR (DNMR) studies, conducted at various temperatures, can provide quantitative information about the conformational dynamics of the molecule. At room temperature, the cyclohexane ring undergoes rapid chair-chair interconversion, resulting in a time-averaged NMR spectrum.

By lowering the temperature, this ring-flipping process can be slowed down on the NMR timescale. At a sufficiently low temperature (the coalescence temperature), the single time-averaged signal for a given proton will broaden and eventually decoalesce into two separate signals, one for each of the two distinct chair conformers (diaxial and diequatorial). From these low-temperature spectra, the individual coupling constants and chemical shifts for each conformer can be measured directly. Furthermore, analysis of the spectra at different temperatures allows for the calculation of the activation energy (ΔG‡) for the ring-flipping process and the equilibrium constant between the two conformers. copernicus.org This provides a complete thermodynamic and kinetic profile of the conformational equilibrium.

¹³C NMR Analysis for Structural Elucidation

The ¹³C NMR spectrum provides complementary information that confirms the molecular structure. For Cyclohexane, 1-ethoxy-2-iodo-, trans-, assuming rapid conformational averaging at room temperature, the spectrum is expected to exhibit eight distinct signals: six for the cyclohexane ring carbons and two for the ethoxy group carbons.

The chemical shifts of C1 and C2 are particularly informative.

C1: Bonded to the electronegative oxygen atom of the ethoxy group, this carbon is expected to be significantly deshielded and appear at a downfield chemical shift (typically δ 75-85 ppm).

C2: Bonded to the less electronegative but highly polarizable iodine atom, this carbon will also be shifted downfield, but generally to a lesser extent than C1 (typically δ 40-50 ppm). The large iodine atom can also induce a "heavy atom effect," which may influence the shift.

Ethoxy Carbons: The -OCH₂- carbon will appear in the range of δ 60-70 ppm, while the terminal -CH₃ carbon will be found in the upfield region at δ 15-20 ppm.

| Carbon Atom | Expected Chemical Shift (δ, ppm) | Rationale |

| C1 (-CHO-) | 75 - 85 | Attached to electronegative oxygen |

| C2 (-CHI-) | 40 - 50 | Attached to iodine |

| C3, C6 | 30 - 35 | Alkane carbons β to substituents |

| C4, C5 | 20 - 25 | Alkane carbons γ to substituents |

| -OCH₂CH₃ | 60 - 70 | Ethoxy methylene (B1212753) carbon |

| -OCH₂CH₃ | 15 - 20 | Ethoxy methyl carbon |

2D NMR Techniques (e.g., COSY, HMBC) for Connectivity and Stereochemistry

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment reveals proton-proton coupling networks. A cross-peak between H1 and H2 would definitively establish their vicinal relationship. Further correlations would trace the connectivity around the entire cyclohexane ring, e.g., H2 with the two H3 protons, H3 with H4, and so on. A correlation between the methylene and methyl protons of the ethoxy group would also be observed. sdsu.eduemerypharma.com

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. It allows for the unambiguous assignment of each carbon signal based on the previously assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is invaluable for piecing together the molecular framework. Key expected correlations include a three-bond correlation from the methyl protons (-OCH₂CH₃) to the methylene carbon (-OC H₂CH₃) and a two-bond correlation to the oxygen-bearing C1 carbon. Additionally, the H1 proton would show a two-bond correlation to C2 and C6, and a three-bond correlation to C3 and C5, confirming the placement of the substituents. sdsu.eduyoutube.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule by detecting the absorption of IR radiation corresponding to specific molecular vibrations. pressbooks.pub For Cyclohexane, 1-ethoxy-2-iodo-, trans-, the IR spectrum would be dominated by absorptions characteristic of an alkyl ether and an alkyl iodide.

The key diagnostic bands are:

C-H Stretching: Strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are characteristic of the sp³ C-H bonds in the cyclohexane ring and the ethoxy group. pressbooks.pub

C-O-C Stretching: A strong, characteristic absorption band in the region of 1070-1150 cm⁻¹ corresponds to the C-O-C asymmetric stretching vibration of the ether linkage. This is often one of the most intense peaks in the spectrum. libretexts.org

C-I Stretching: The absorption due to the C-I stretching vibration is expected to appear in the far-infrared region, typically between 500 and 600 cm⁻¹. This band can sometimes be weak or difficult to observe on standard mid-IR spectrometers.

The absence of strong absorptions in other regions, such as ~1700 cm⁻¹ (C=O) or ~3400 cm⁻¹ (O-H), would confirm the absence of carbonyl or hydroxyl impurities. youtube.com

| Vibrational Mode | Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| C-H Stretch | Alkane (sp³) | 2850 - 2960 | Strong |

| C-H Bend | CH₂ | 1450 - 1470 | Medium |

| C-O Stretch | Ether (C-O-C) | 1070 - 1150 | Strong |

| C-I Stretch | Alkyl Iodide | 500 - 600 | Medium-Weak |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry serves as a critical analytical tool for determining the molecular weight and elucidating the structural features of "Cyclohexane, 1-ethoxy-2-iodo-, trans-" through fragmentation analysis. The molecular formula of this compound is C₈H₁₅IO, conferring a molecular weight of approximately 254.11 g/mol .

In a typical mass spectrometry experiment utilizing electron ionization (EI), the molecule is bombarded with high-energy electrons, leading to the ejection of an electron and the formation of a molecular ion (M⁺•). The mass-to-charge ratio (m/z) of this molecular ion would be observed at approximately 254. Due to the presence of iodine, a characteristic isotopic pattern would not be a prominent feature, as iodine is monoisotopic (¹²⁷I).

The fragmentation of the molecular ion provides valuable structural information. For "Cyclohexane, 1-ethoxy-2-iodo-, trans-", several key fragmentation pathways can be predicted based on the structure of related haloalkanes and ethers.

A primary fragmentation event would likely involve the cleavage of the carbon-iodine bond, which is the weakest bond in the molecule. This would result in the loss of an iodine radical (I•), leading to the formation of a cyclohexyl cation with an ethoxy group at position 1. This fragment would be expected to produce a significant peak in the mass spectrum.

Another probable fragmentation pathway involves the cleavage of the ethoxy group. This could occur through the loss of an ethoxy radical (•OCH₂CH₃) or through the elimination of ethene (CH₂=CH₂) via a McLafferty-type rearrangement if sterically feasible, though less likely for this specific structure. Alpha-cleavage adjacent to the oxygen atom of the ethoxy group could also lead to the loss of a methyl radical (•CH₃) from the ethyl group.

Furthermore, the cyclohexane ring itself can undergo fragmentation. This can involve the loss of small neutral molecules such as ethene or propene, leading to a series of peaks at lower m/z values. The specific fragmentation pattern would provide a unique fingerprint for the "trans-" isomer, potentially allowing for its differentiation from the "cis-" isomer, as the stereochemistry can influence the stability and formation of certain fragment ions.

A summary of predicted key fragments is presented in the interactive table below.

| Predicted Fragment | Proposed Structure | Significance |

| [M-I]⁺ | C₈H₁₅O⁺ | Loss of the iodine atom |

| [M-OCH₂CH₃]⁺ | C₆H₁₀I⁺ | Loss of the ethoxy group |

| [C₆H₁₀]⁺ | C₆H₁₀⁺ | Loss of both ethoxy and iodo groups |

| [CH₂=CH-O-C₆H₁₀]⁺• | C₈H₁₄O⁺• | Rearrangement and loss of HI |

This table represents a theoretical prediction of fragmentation patterns.

Other Advanced Analytical Techniques (e.g., Chromatography for Purification and Analysis)

Advanced analytical techniques, particularly chromatography, are indispensable for the purification and analysis of "Cyclohexane, 1-ethoxy-2-iodo-, trans-". These methods allow for the separation of the target compound from reaction byproducts, starting materials, and stereoisomers.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique well-suited for the analysis of this compound due to its expected volatility. In GC, the compound would be separated from other volatile components of a mixture based on its boiling point and affinity for the stationary phase of the GC column. A non-polar or mid-polar capillary column would likely be employed for this separation. The retention time of the compound would be a characteristic identifier under specific chromatographic conditions. Coupled with a mass spectrometer, GC-MS allows for the confident identification of the eluted compound by matching its mass spectrum with a library or through manual interpretation of the fragmentation pattern as described in the previous section. This technique is also highly effective for quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is another crucial technique, particularly for the purification of "Cyclohexane, 1-ethoxy-2-iodo-, trans-" on a preparative scale. Given the non-polar nature of the cyclohexane ring and the presence of an ether and an iodo group, both normal-phase and reversed-phase HPLC could be applicable.

Normal-Phase HPLC , utilizing a polar stationary phase (e.g., silica (B1680970) gel) and a non-polar mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate), would separate compounds based on their polarity.

Reversed-Phase HPLC , which uses a non-polar stationary phase (e.g., C18-modified silica) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water), separates compounds based on their hydrophobicity.

The choice between these two modes would depend on the specific impurities present. A UV detector would be a suitable detection method, as the iodo-substituent may provide some UV absorbance.

For the separation of the "trans-" and "cis-" stereoisomers, chiral chromatography would be the method of choice. This specialized form of HPLC uses a chiral stationary phase (CSP) that can interact differently with the two enantiomers of each diastereomer, allowing for their separation and quantification.

The table below summarizes the chromatographic techniques applicable to "Cyclohexane, 1-ethoxy-2-iodo-, trans-".

| Technique | Stationary Phase Example | Mobile Phase Example | Primary Application |

| GC-MS | DB-5 (non-polar) | Helium (carrier gas) | Identification and quantification |

| Normal-Phase HPLC | Silica Gel | Hexane/Ethyl Acetate | Purification |

| Reversed-Phase HPLC | C18 | Acetonitrile/Water | Purification and analysis |

| Chiral HPLC | Chiral Stationary Phase | Varies (often alcohol/alkane mixtures) | Separation of stereoisomers |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Conformer Stability and Energy Profiles

Density Functional Theory (DFT) has become a primary method for studying the conformational landscape of substituted cyclohexanes due to its balance of accuracy and computational cost.

Prediction of Most Stable Conformers

DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G*, are employed to predict the most stable conformers of trans-1-ethoxy-2-iodocyclohexane. These calculations typically identify various chair and boat conformations, with the chair forms generally being more stable. The relative energies of these conformers are determined to identify the global minimum energy structure.

Calculation of Conformational Equilibria and Energy Differences

The energy differences between various conformers, as calculated by DFT, allow for the determination of conformational equilibria. For trans-1-ethoxy-2-iodocyclohexane, this involves calculating the energy difference between the diequatorial and diaxial chair conformers, as well as any contributing boat or twist-boat conformers. These energy differences are then used to predict the relative populations of each conformer at a given temperature.

Application of Solvation Theory in Computational Analysis

To better model the behavior of trans-1-ethoxy-2-iodocyclohexane in solution, solvation models are often incorporated into DFT calculations. These models, such as the Polarizable Continuum Model (PCM), account for the influence of the solvent on the relative energies of the conformers. The choice of solvent can significantly impact the conformational equilibrium, and these calculations provide insight into how the polarity of the medium affects the stability of different conformers.

Molecular Mechanics and Molecular Dynamics Simulations for Conformational Sampling

While DFT is excellent for calculating the energies of specific conformers, Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are used to explore the broader conformational space. Force fields, such as MM3, are used to model the potential energy surface of the molecule. MD simulations then allow for the exploration of this surface over time, providing a dynamic picture of the conformational changes and the transitions between different stable states. This approach is particularly useful for identifying all possible low-energy conformers and understanding the pathways of conformational interconversion.

Energy Diagram Calculations for Reaction Mechanisms and Transition States

Computational methods, particularly DFT, are also used to calculate the energy profiles of reactions involving trans-1-ethoxy-2-iodocyclohexane. This involves locating the transition state structures for conformational changes, such as the chair-flip, and calculating their energies. The resulting energy diagrams provide valuable information about the energy barriers to these processes. These calculations are crucial for understanding the kinetics of conformational interconversion and other potential reactions.

Isodesmic Reactions for Understanding Intramolecular Interactions

In the realm of computational chemistry, isodesmic reactions serve as a powerful theoretical tool for investigating the stability of molecules and the nature of intramolecular interactions. These are hypothetical reactions where the number and type of chemical bonds are conserved on both the reactant and product sides. This conservation allows for a significant cancellation of errors in quantum chemical calculations, leading to more reliable energy predictions, even with less computationally expensive methods. The reaction enthalpy of an isodesmic reaction can illuminate the subtle energetic effects of intramolecular interactions, such as steric strain, hydrogen bonding, and stereoelectronic effects.

For a molecule like trans-1-ethoxy-2-iodocyclohexane, an isodesmic reaction can be designed to isolate and quantify the energetic consequences of the interaction between the ethoxy and iodo substituents on the cyclohexane (B81311) ring. By comparing the computed energy of the target molecule with that of simpler, well-characterized molecules, the stabilizing or destabilizing effects of these interactions can be determined.

A hypothetical isodesmic reaction to probe the intramolecular interactions in trans-1-ethoxy-2-iodocyclohexane could be formulated as follows:

Cyclohexane, 1-ethoxy-2-iodo-, trans- + Ethane + Iodoethane → Cyclohexane + Ethyl ether + 1,2-Diiodoethane

In this reaction, the bonds broken in the reactants are formally reformed in the products, maintaining the same count of each bond type (e.g., C-C, C-H, C-O, C-I). The calculated reaction enthalpy (ΔH_rxn) for this isodesmic reaction would represent the net energetic effect of the interactions between the ethoxy and iodo groups in the trans configuration on the cyclohexane scaffold. A negative ΔH_rxn would suggest a net stabilizing interaction, while a positive value would indicate a net destabilizing interaction.

Detailed Research Findings

While specific experimental or computational studies employing isodesmic reactions for trans-1-ethoxy-2-iodocyclohexane are not prevalent in the current body of scientific literature, theoretical investigations on analogous systems, such as 1,2-disubstituted cyclohexanes, provide a framework for understanding the potential intramolecular forces at play. These forces include steric repulsion between the substituents, dipole-dipole interactions, and potential hyperconjugative effects.

To illustrate the type of data that would be generated from such a computational study, a hypothetical data table is presented below. This table showcases the calculated energies for the species in the proposed isodesmic reaction and the resulting reaction enthalpy. The energy values are hypothetical and for illustrative purposes only.

| Species | Hypothetical Calculated Energy (Hartree) |

|---|---|

| Cyclohexane, 1-ethoxy-2-iodo-, trans- | -350.12345 |

| Ethane | -79.84567 |

| Iodoethane | -150.98765 |

| Cyclohexane | -234.56789 |

| Ethyl ether | -155.43210 |

| 1,2-Diiodoethane | -190.95678 |

Hypothetical Reaction Enthalpy Calculation:

ΔH_rxn = [E(Cyclohexane) + E(Ethyl ether) + E(1,2-Diiodoethane)] - [E(Cyclohexane, 1-ethoxy-2-iodo-, trans-) + E(Ethane) + E(Iodoethane)]

ΔH_rxn = [-234.56789 + (-155.43210) + (-190.95678)] - [-350.12345 + (-79.84567) + (-150.98765)]

ΔH_rxn = -580.95677 - (-580.95677) = 0.00 kcal/mol

Note: The hypothetical values above are perfectly balanced for illustrative purposes. In a real calculation, the ΔH_rxn would likely be non-zero, indicating the magnitude of the intramolecular interactions. A positive value would suggest that the interactions in trans-1-ethoxy-2-iodocyclohexane are destabilizing relative to the separated fragments, likely due to steric repulsion. Conversely, a negative value would imply a net stabilizing interaction, which could arise from favorable dipole-dipole or other electronic effects.

In-Depth Analysis of Cyclohexane, 1-ethoxy-2-iodo-, trans-: A Key Intermediate in Modern Organic Synthesis

Introduction

Cyclohexane, 1-ethoxy-2-iodo-, trans- is a halogenated ether derivative of cyclohexane. Its specific stereochemical arrangement, with the ethoxy and iodo groups in a trans configuration, dictates its reactivity and potential applications in organic synthesis. While detailed, specific studies on this exact compound are not extensively documented in publicly available literature, its structure allows for a thorough analysis of its potential roles in several key synthetic transformations based on well-established principles of organic chemistry. This article will explore the theoretical and potential applications of this compound as a synthetic intermediate, focusing on its utility in forming oxygenated cyclohexane derivatives, its role in stereocontrolled synthesis, its function as a precursor to specific alkenes, and its potential in more complex reaction sequences.

Applications in Complex Organic Synthesis

The bifunctional nature of trans-1-ethoxy-2-iodocyclohexane, possessing both an ether linkage and a reactive carbon-iodine bond, makes it a potentially versatile intermediate in the synthesis of complex organic molecules. The trans-stereochemistry of the substituents is crucial for predicting the outcomes of its reactions.

The carbon-iodine bond in trans-1-ethoxy-2-iodocyclohexane is the primary site of reactivity for its use as a synthetic intermediate. Iodine is an excellent leaving group, making the C-I bond susceptible to nucleophilic substitution.

Table 1: Potential Nucleophilic Substitution Reactions

| Nucleophile (Nu⁻) | Product | Reaction Type | Potential Significance |

| RO⁻ (Alkoxide) | 1-alkoxy-2-ethoxycyclohexane | SN2 | Synthesis of 1,2-diethers |

| RCOO⁻ (Carboxylate) | 2-ethoxycyclohexyl ester | SN2 | Introduction of ester functionality |

| CN⁻ (Cyanide) | 2-ethoxycyclohexanecarbonitrile | SN2 | Carbon chain extension |

| N₃⁻ (Azide) | 1-azido-2-ethoxycyclohexane | SN2 | Precursor to amines |

These reactions would likely proceed via an SN2 mechanism. The attack of a nucleophile would occur at the carbon bearing the iodine atom, leading to an inversion of stereochemistry at that center. Given the trans starting material, this would result in a cis product. The viability and rate of these substitutions would depend on the strength of the nucleophile, the solvent, and the reaction temperature. For instance, reaction with another alkoxide in a Williamson-ether-like synthesis could produce vicinal di-ethers, which are important structural motifs in various natural products.

The defined trans-stereochemistry of 1-ethoxy-2-iodocyclohexane (B13314603) makes it a valuable starting point for constructing stereochemically complex cyclohexane (B81311) scaffolds. Any reaction at the C-I or C-O bonds can be predicted to proceed with a certain stereochemical outcome, allowing for the synthesis of specific diastereomers.

As mentioned, SN2 reactions at the carbon attached to the iodine would proceed with inversion of configuration. This provides a reliable method to install a variety of functional groups in a cis relationship to the existing ethoxy group. This level of control is fundamental in the total synthesis of natural products where precise stereochemistry is often crucial for biological activity.

Trans-1-ethoxy-2-iodocyclohexane is well-suited to be a precursor for the synthesis of cyclohexene (B86901) derivatives via elimination reactions. The most common base-induced elimination, the E2 mechanism, has strict stereochemical requirements. Specifically, it proceeds most efficiently when the hydrogen atom to be removed and the leaving group (in this case, iodine) are in an anti-periplanar (or trans-diaxial) arrangement in the chair conformation of the cyclohexane ring.

For trans-1-ethoxy-2-iodocyclohexane, the chair conformation required for an E2 elimination would place both the large iodo group and the ethoxy group in axial positions to achieve a trans-diaxial relationship between the iodine and a neighboring hydrogen. While this conformation may be energetically less favorable than the diequatorial conformation, the equilibrium between the two conformers allows the reaction to proceed.

The regioselectivity of the elimination would be influenced by the base used. A small, strong base like sodium ethoxide would likely favor the formation of the more substituted, thermodynamically more stable Zaitsev product, which is 3-ethoxycyclohex-1-ene. Conversely, a bulky base, such as potassium tert-butoxide, could favor the abstraction of a less sterically hindered proton, leading to the Hofmann product, although in this specific case, the electronic effects of the ethoxy group would also play a significant role in determining the outcome.

Table 2: Predicted Products of E2 Elimination

| Base | Major Product | Type of Selectivity |

| Small Base (e.g., NaOEt) | 3-Ethoxycyclohex-1-ene | Zaitsev Product |

| Bulky Base (e.g., K-OtBu) | 1-Ethoxycyclohex-1-ene | Hofmann Product (potential) |

While there is no specific literature documenting the use of trans-1-ethoxy-2-iodocyclohexane in cascade reactions, its structure suggests potential in this area. Cascade reactions, also known as domino or tandem reactions, involve multiple bond-forming events occurring in a single synthetic operation without isolating intermediates.

A hypothetical cascade could be initiated by a radical reaction at the C-I bond. The weak carbon-iodine bond can be homolytically cleaved under radical conditions (e.g., using AIBN and a tin hydride). The resulting cyclohexyl radical, with the ethoxy group at the adjacent carbon, could then participate in an intramolecular cyclization if an appropriate tethered reactive group is present in the molecule, or it could be trapped by another reactant in an intermolecular reaction. Such a process would allow for the rapid construction of complex polycyclic systems from a relatively simple starting material.

Emerging Research Areas and Future Perspectives

Development of Novel Catalytic Systems for its Synthesis and Transformation

The synthesis of trans-1-ethoxy-2-iodocyclohexane typically proceeds via the iodoalkoxylation of cyclohexene (B86901). Current research is geared towards the development of novel catalytic systems that can improve the efficiency, selectivity, and sustainability of this transformation and subsequent reactions.

One promising area is the use of bifunctional organic catalysts. These catalysts, often derived from chiral scaffolds like binaphthalene, possess both a Lewis/Brønsted acid and a Lewis/Brønsted base functionality. acs.org This dual activation mode can facilitate the electrophilic activation of the iodine source and the nucleophilic attack of the ethoxy group, potentially leading to higher stereoselectivity and yields under milder reaction conditions. Research in this area is exploring various catalyst designs to optimize the synthesis of trans-iodoalkoxycyclohexanes.

Furthermore, the development of heterogeneous catalysts is a key focus for improving the sustainability of the synthesis. For instance, metal-organic frameworks (MOFs) are being investigated for their potential to catalyze iodocyclization reactions. A Zr(IV)-based MOF with appended thiol groups has been shown to react with molecular iodine to form sulfenyl iodide units, which can act as electrophilic iodine sources. rsc.org The application of such recyclable solid catalysts could significantly reduce waste and simplify product purification.

In the context of transforming trans-1-ethoxy-2-iodocyclohexane, research into novel catalytic systems for cross-coupling reactions is highly relevant. The carbon-iodine bond is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings. rsc.org Future developments may involve designing more active and stable palladium catalysts, potentially encapsulated within polymeric matrices or supported on inorganic materials, to facilitate the efficient formation of new carbon-carbon bonds from this cyclohexane (B81311) derivative.

Iodine itself is also being explored as a catalyst for various transformations. durham.ac.ukresearchgate.net While typically used as a reagent in iodocyclization, its catalytic activity in other reactions opens up possibilities for novel transformations of the title compound. For example, iodine-catalyzed reactions could be developed to further functionalize the cyclohexane ring or to induce rearrangements leading to more complex molecular architectures.

| Catalyst Type | Potential Application in Synthesis/Transformation | Key Research Focus |

|---|---|---|

| Bifunctional Organic Catalysts | Enantioselective iodoalkoxylation of cyclohexene | Design of chiral scaffolds for enhanced stereocontrol |

| Heterogeneous Catalysts (e.g., MOFs) | Recyclable catalysis for iodoalkoxylation | Improving catalyst stability and reusability |

| Palladium-based Catalysts | Cross-coupling reactions of the C-I bond | Development of highly active and stable supported catalysts |

| Iodine Catalysis | Novel transformations and functionalizations | Exploring the dual role of iodine as reagent and catalyst |

Advanced Spectroscopic Probes for Real-time Reaction Monitoring

The optimization and control of chemical reactions are greatly enhanced by the ability to monitor their progress in real-time. Advanced spectroscopic techniques are emerging as powerful tools for the in-situ analysis of reactions involving the synthesis and transformation of trans-1-ethoxy-2-iodocyclohexane.

Fourier Transform Infrared (FTIR) Spectroscopy is a versatile technique for real-time reaction monitoring. mdpi.commit.edu By immersing an attenuated total reflectance (ATR) probe into the reaction mixture, it is possible to track the disappearance of reactants and the appearance of products by monitoring their characteristic infrared absorption bands. For the synthesis of trans-1-ethoxy-2-iodocyclohexane, FTIR could be used to follow the consumption of the C=C bond of cyclohexene and the formation of C-O and C-I bonds. This real-time data allows for precise determination of reaction endpoints and can provide insights into reaction kinetics. youtube.com

Raman Spectroscopy offers complementary information to FTIR and is particularly well-suited for monitoring reactions in aqueous or highly polar media. rsc.orgnih.gov Its ability to probe vibrational modes makes it sensitive to changes in molecular structure. In the context of the synthesis of the target compound, Raman spectroscopy could be employed to monitor the key vibrational bands of cyclohexene and the product, providing a detailed picture of the reaction progress. mdpi.com Recent advances in fiber-optic probes and compact spectrometers are making Raman spectroscopy an increasingly accessible tool for online reaction monitoring in both laboratory and industrial settings. researchgate.net